(2E)-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid
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Overview
Description
3-[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]ACRYLIC ACID is an organic compound that features a furan ring, an oxadiazole ring, and an acrylic acid moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and materials science. The presence of both furan and oxadiazole rings imparts unique chemical properties, making it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]ACRYLIC ACID typically involves the reaction of 5-substituted-2-furaldehydes with malonic acid in the presence of organocatalysts. Piperidinium acetate is often used as a catalyst, providing good to excellent yields under solvent-free conditions . The reaction conditions are optimized to ensure high purity and yield of the desired product.
Industrial Production Methods: Industrial production of this compound can be scaled up by employing similar synthetic routes with appropriate modifications to reaction parameters. The use of heterogeneous acid catalysts like MeSO3H/SiO2 can facilitate esterification processes, while catalytic hydrogenation using 5% Pd/C can selectively reduce olefinic groups .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Catalytic hydrogenation can reduce the olefinic group in the acrylic acid moiety.
Substitution: The furan and oxadiazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve desired substitutions.
Major Products:
Scientific Research Applications
3-[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]ACRYLIC ACID has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of sustainable chemical building units and materials.
Mechanism of Action
The mechanism of action of 3-[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]ACRYLIC ACID involves its interaction with specific molecular targets and pathways. The furan and oxadiazole rings can interact with biological macromolecules, potentially inhibiting or modulating their functions. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
- 3-(2-Furyl)acrylic acid
- 5-(2-Furyl)-1,3,4-oxadiazole derivatives
- Furan-2-acrylic acid
Comparison: Compared to similar compounds, 3-[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]ACRYLIC ACID is unique due to the presence of both furan and oxadiazole rings, which confer distinct chemical properties and reactivity. This dual functionality makes it more versatile for various applications in research and industry .
Properties
Molecular Formula |
C9H6N2O4 |
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Molecular Weight |
206.15 g/mol |
IUPAC Name |
(E)-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C9H6N2O4/c12-8(13)4-3-7-10-11-9(15-7)6-2-1-5-14-6/h1-5H,(H,12,13)/b4-3+ |
InChI Key |
PMFIXGCEYBEPOL-ONEGZZNKSA-N |
Isomeric SMILES |
C1=COC(=C1)C2=NN=C(O2)/C=C/C(=O)O |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)C=CC(=O)O |
Origin of Product |
United States |
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